REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[OH-].[Na+].[CH3:8][O:9][CH2:10][CH2:11][NH2:12]>ClCCl.O>[Cl:1][CH2:2][C:3]([NH:12][CH2:11][CH2:10][O:9][CH3:8])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
two
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39.8 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
41.3 mL
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
respectively, and a water-oooled condenser, was placed
|
Type
|
ADDITION
|
Details
|
to add slowly
|
Type
|
ADDITION
|
Details
|
the rate of addition of the alkali solution
|
Type
|
TEMPERATURE
|
Details
|
to maintain pH=12
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed by siphon
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through #4
|
Type
|
FILTRATION
|
Details
|
filter paper on a large Buchner funnel
|
Type
|
WASH
|
Details
|
the sulfate washed with 2×100 mL fresh dichloromethane
|
Type
|
DISTILLATION
|
Details
|
the mixture distilled at 1 torr
|
Type
|
CUSTOM
|
Details
|
Fractions collected from 55° C. to 60° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |